1,5-Dichloro-2-methyl-3-nitrobenzene
Overview
Description
1,5-Dichloro-2-methyl-3-nitrobenzene is an organic compound with the molecular formula C7H5Cl2NO2. It is a derivative of benzene, where two chlorine atoms, one methyl group, and one nitro group are substituted at specific positions on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,5-Dichloro-2-methyl-3-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. One common method involves the nitration of 1,5-dichloro-2-methylbenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the rate of nitration and to avoid over-nitration .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise temperature and concentration controls. The reaction mixture is usually quenched with water, and the product is isolated through filtration and purification processes such as recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions: 1,5-Dichloro-2-methyl-3-nitrobenzene undergoes various types of chemical reactions, including:
Substitution: The chlorine atoms can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid and sulfuric acid at low temperatures.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide or potassium tert-butoxide in an appropriate solvent.
Major Products:
Reduction: 1,5-Dichloro-2-methyl-3-aminobenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,5-Dichloro-2-methyl-3-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic properties.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1,5-dichloro-2-methyl-3-nitrobenzene in chemical reactions involves electrophilic aromatic substitution, where the nitro group acts as an electron-withdrawing group, making the benzene ring more susceptible to nucleophilic attack. The chlorine atoms also influence the reactivity and orientation of further substitutions on the benzene ring .
Comparison with Similar Compounds
1,3-Dichloro-5-nitrobenzene: Similar in structure but with different substitution patterns, leading to different reactivity and applications.
2,5-Dichloronitrobenzene: Another dichloronitrobenzene derivative with different substitution positions, affecting its chemical behavior and uses.
1,5-Dichloro-2,3-dinitrobenzene: A more heavily nitrated compound with distinct properties and applications.
Uniqueness: 1,5-Dichloro-2-methyl-3-nitrobenzene is unique due to its specific substitution pattern, which imparts distinct reactivity and makes it suitable for particular synthetic applications. Its combination of electron-withdrawing and electron-donating groups allows for versatile chemical transformations .
Properties
IUPAC Name |
1,5-dichloro-2-methyl-3-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO2/c1-4-6(9)2-5(8)3-7(4)10(11)12/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQNSTNFHXQINJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Cl)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20597902 | |
Record name | 1,5-Dichloro-2-methyl-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20597902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64346-04-9 | |
Record name | 1,5-Dichloro-2-methyl-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20597902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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